Sevasemten

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The specific synthetic routes and reaction conditions for Sevasemten are proprietary and not publicly disclosed. it is known that this compound is produced through a series of chemical reactions that involve the precise manipulation of molecular structures to achieve the desired pharmacological properties . Industrial production methods likely involve large-scale synthesis in controlled environments to ensure consistency and purity of the compound .

Chemical Reactions Analysis

Sevasemten undergoes various chemical reactions, primarily focusing on its interaction with myosin, a key protein involved in muscle contractions . The compound is designed to selectively reduce injurious mechanical stress caused by the absence of functional dystrophin, allowing a normal, healthy range of muscle contraction . Common reagents and conditions used in these reactions are not publicly detailed, but the major product formed is a stabilized muscle function with reduced muscle damage .

Scientific Research Applications

Sevasemten has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound’s unique mechanism of action provides insights into the development of small molecules targeting muscle proteins.

Biology: It is used to study the role of myosin in muscle contractions and the effects of reducing mechanical stress on muscle health.

Mechanism of Action

Sevasemten exerts its effects by selectively targeting the muscle motor protein myosin, which regulates the contraction of fast skeletal muscle fibers . By reducing the mechanical stress caused by the absence of functional dystrophin, this compound allows for a normal range of muscle contraction . This intervention limits negative events such as inflammation, muscle degeneration, exhaustion of the regenerative process, fibrosis, adipogenesis, and loss of function .

Comparison with Similar Compounds

Sevasemten is unique in its ability to selectively target myosin and reduce mechanical stress in muscle fibers. Similar compounds include other myosin modulators and treatments for muscular dystrophies, such as:

Raxone (Idebenone): Used for the treatment of Duchenne muscular dystrophy.

Vamorolone: A steroidal anti-inflammatory drug being investigated for its potential to treat Duchenne muscular dystrophy.

This compound stands out due to its novel mechanism of action and its potential to provide enhanced muscle function and health .

Properties

CAS No. |

2417395-15-2 |

|---|---|

Molecular Formula |

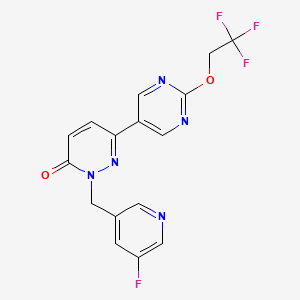

C16H11F4N5O2 |

Molecular Weight |

381.28 g/mol |

IUPAC Name |

2-[(5-fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3-one |

InChI |

InChI=1S/C16H11F4N5O2/c17-12-3-10(4-21-7-12)8-25-14(26)2-1-13(24-25)11-5-22-15(23-6-11)27-9-16(18,19)20/h1-7H,8-9H2 |

InChI Key |

XFPJKQRXBAFXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(N=C1C2=CN=C(N=C2)OCC(F)(F)F)CC3=CC(=CN=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.